molecular formula C10H6ClF3N2O2S B1418606 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1156915-96-6

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1418606
CAS No.: 1156915-96-6
M. Wt: 310.68 g/mol
InChI Key: CDDIOBBKJKXXCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . A set of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles containing functional groups such as aldehyde, acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride was synthesized based on lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor .


Molecular Structure Analysis

The molecular structure of “1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride” is not explicitly mentioned in the search results .


Chemical Reactions Analysis

Trifluoromethylpyridines, which share a similar trifluoromethyl group with the compound , have been used in the synthesis of various agrochemical and pharmaceutical ingredients . The trifluoromethyl group is thought to contribute to the unique physicochemical properties of these compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the search results .

Scientific Research Applications

Novel Ionic Liquids and Catalysis

The synthesis of novel ionic liquids, exemplified by 1-sulfopyridinium chloride, utilizes similar pyrazole-based sulfonyl chlorides as intermediates or analogs. These ionic liquids have shown efficiency as homogeneous and reusable catalysts in chemical reactions such as the Knoevenagel–Michael reaction. This application underlines the role of such compounds in enhancing the efficiency of organic synthesis processes (Moosavi‐Zare et al., 2013).

Antimicrobial Agents

The structural motif of trifluoromethyl-containing pyrazolinyl sulfones has been explored for its antimicrobial properties. Through the regiospecific synthesis of these compounds, researchers have developed novel series with promising antimicrobial activity against a range of pathogens including yeast, fungi, bacteria, and algae. This highlights the potential of 1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride derivatives in contributing to new antimicrobial agents (Bonacorso et al., 2006).

Synthesis of Heterocycles

Pyrazole-based sulfonyl chlorides are pivotal in the synthesis of various heterocyclic compounds, serving as key intermediates. For instance, their role in synthesizing sulfonylated 4-amino-1H-pyrazoles with different substituents showcases the versatility of these compounds in creating a wide array of heterocyclic structures with potential pharmaceutical applications (Povarov et al., 2017).

Organocatalysis

The synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s under the catalysis of trityl chloride illustrates the use of pyrazole-based compounds in organocatalysis. This application demonstrates the compound's contribution to facilitating efficient chemical transformations, offering a sustainable alternative to traditional metal-based catalysts (Zare et al., 2014).

Advanced Material Synthesis

The development of heterocyclic sulfonamides and sulfonyl fluorides through parallel medicinal chemistry methods involves pyrazole-based sulfonyl chlorides. This approach signifies the compound's utility in synthesizing advanced materials with potential applications in drug development and medicinal chemistry (Tucker et al., 2015).

Biochemical Analysis

Biochemical Properties

1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress pathways, such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to significant changes in enzyme activity, affecting normal nerve impulse transmission.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the production of reactive oxygen species (ROS) and other free radicals, which play a role in cellular damage and oxidative stress . These effects can lead to changes in cell viability, proliferation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit acetylcholinesterase, resulting in the accumulation of acetylcholine and subsequent disruption of normal nerve function . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall metabolic balance within cells . These interactions can lead to changes in the levels of key metabolites and impact cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes.

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O2S/c11-19(17,18)9-5-15-16(6-9)8-3-1-2-7(4-8)10(12,13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDIOBBKJKXXCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)S(=O)(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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